molecular formula C14H16N2O4 B2521091 (3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone CAS No. 1795296-88-6

(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone

Cat. No.: B2521091
CAS No.: 1795296-88-6
M. Wt: 276.292
InChI Key: UTFIZSPNRGFGTK-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone” are not available in the retrieved information .

Scientific Research Applications

PET Imaging Agent for Parkinson's Disease

One study involved the synthesis of a compound structurally related to "(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone," aimed at developing a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease. The compound and its precursor were synthesized with a high chemical yield, and the target tracer was prepared with high radiochemical purity and specific activity, highlighting its potential as a diagnostic tool for Parkinson's disease (Wang et al., 2017).

Antitumor Activity

Another study synthesized a derivative with a morpholino group, showing distinct inhibition on the proliferation of various cancer cell lines, indicating the compound's potential for antitumor applications (Tang & Fu, 2018).

Synthetic Methodologies

Research on the synthesis of novel heterocycles using morpholino derivatives has been reported, demonstrating the versatility of these compounds in generating biologically active molecules. For example, highly diastereo- and enantioselective additions of homoenolates to nitrones catalyzed by N-heterocyclic carbenes produced unusual morpholinone heterocycles, which could be further converted into γ-hydroxy amino esters, underscoring the synthetic utility of morpholino-containing compounds in creating structurally diverse and potentially active molecules (Phillips, Reynolds, & Scheidt, 2008).

Membrane-Protective Activity

Further, derivatives of 2,6-diisobornylphenol with morpholino groups have been synthesized and evaluated for their membrane-protective (MP) and antioxidant (AO) activity. These studies have shown that specific morpholino derivatives exhibit significant MP and AO activity, suggesting their potential for further pharmacological exploration (Buravlev et al., 2017).

Mechanism of Action

The mechanism of action of “(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone” is not available in the retrieved information .

Safety and Hazards

The safety and hazards associated with “(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone” are not available in the retrieved information .

Future Directions

The future directions for the research and development of “(3-Amino-7-methoxybenzofuran-2-yl)(morpholino)methanone” are not available in the retrieved information .

Properties

IUPAC Name

(3-amino-7-methoxy-1-benzofuran-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-18-10-4-2-3-9-11(15)13(20-12(9)10)14(17)16-5-7-19-8-6-16/h2-4H,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFIZSPNRGFGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2N)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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